5-Cyclohexadecen-1-one
Overview
Description
Synthesis Analysis
5-Cyclohexadecen-1-one can be synthesized from cyclododecanone through a series of steps including chlorination, Grignard reaction with vinylmagnesium chloride, rearrangement with aluminum isopropoxide, revinylation with vinylmagnesium chloride, and oxy-Cope rearrangement. Another method involves the preparation from cyclododecane epoxide through vinylation and chromic oxidation. These processes illustrate the complexity and the synthetic versatility of this compound (Suga, Watanabe, Fujita, & Gomi, 1974).
Scientific Research Applications
Fragrance Ingredient and Toxicology
5-Cyclohexadecen-1-one, as a fragrance ingredient, has been evaluated for its toxicologic and dermatologic properties. It is part of the macrocyclic ketones and derivatives group used in fragrances. The review by McGinty, Letizia, and Api (2011) provides a comprehensive summary of the toxicology and dermatology related to this compound, including its physical properties, acute toxicity, skin irritation, sensitization, elicitation, phototoxicity, and genotoxicity data. This review is part of a broader safety assessment of macrocyclic ketones and derivatives in fragrances (McGinty, Letizia, & Api, 2011).
Synthesis from Cyclododecanone
Watanabe, Suga, Fujita, and Gomi (2007) described a method to synthesize 5-Cyclohexadecen-1-one from cyclododecanone. This process involves four steps: chlorination, Grignard reaction with vinylmagnesium chloride, rearrangement with aluminum isopropoxide, revinylation with vinylmagnesium chloride, and oxy-Cope rearrangement (Watanabe, Suga, Fujita, & Gomi, 2007).
Metallic Conductivity
Huang and Kertész (2006) explored the metallic character of the cyclohexyl-substituted spiro-biphenalenyl neutral radical molecular crystal. Their study contradicted the previously suggested Pauli paramagnetism, pointing instead towards a quasi one-dimensional material with a 1-D conducting pathway (Huang & Kertész, 2006).
Gold- and Platinum-Catalyzed Cycloisomerizations
Sun, Conley, Zhang, and Kozmin (2006) developed gold- and platinum-catalyzed cycloisomerizations of 1,5-enynes, which can produce highly functionalized 1,4- and 1,3-cyclohexadienes. This process has potential applications in synthesizing various cyclohexadiene compounds for synthetic applications (Sun, Conley, Zhang, & Kozmin, 2006).
Synthesis of Cyclohexenylnucleosides
Liu, Di Salvo, and Herdewijn (2008) discussed the synthesis of cyclohexenylnucleosides, which have applications in antiviral drug design. The synthesis process they described is crucial for producing enantiomerically pure 5'-hydroxy-4'-hydroxymethyl-2'-cyclohexenylnucleosides and the corresponding CeNA building blocks (Liu, Di Salvo, & Herdewijn, 2008).
Catalytic Hydration of Cyclohexene
Yao, Huang, Lin, and Liu (2020) focused on using deactivated TS-1 as a catalyst for the hydration of cyclohexene to cyclohexanol. Their findings indicate that the deactivated TS-1 is a high-performance catalyst with high activity, selectivity, and stability, offering new insights into catalyst development (Yao, Huang, Lin, & Liu, 2020).
Optically Active Cyclohexenones
Carlone, Marigo, North, Landa, and Jørgensen (2006) presented a method for preparing optically active 2,5-disubstituted-cyclohexen-2-one derivatives, important for pharmaceutical and synthetic chemistry applications. This process involved a one-pot, multi-step approach, including an organocatalytic asymmetric conjugated addition (Carlone, Marigo, North, Landa, & Jørgensen, 2006).
Safety And Hazards
5-Cyclohexadecen-1-one is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating that it is very toxic to aquatic life with long-lasting effects . The precautionary statements include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
cyclohexadec-5-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRIMXGLNHCLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047139 | |
Record name | 5-Cyclohexadecen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 5-Cyclohexadecen-1-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Cyclohexadec-5-en-1-one | |
CAS RN |
37609-25-9 | |
Record name | 5-Cyclohexadecen-1-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Cyclohexadecen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclohexadecen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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